6-(2,5-Dimethylphenoxy)hexan-1-ol
Description
6-(2,5-Dimethylphenoxy)hexan-1-ol (CAS: 1373432-13-3) is a phenolic ether-alcohol derivative characterized by a hexan-1-ol backbone substituted with a 2,5-dimethylphenoxy group at the 6-position. This compound is synthesized via O-alkylation reactions, as evidenced by analogous methodologies in related phenoxy-alkanol derivatives . It is reported to have a purity of 95% in commercial sources, with applications likely explored in pharmaceutical or materials science research due to its structural similarity to bioactive phenoxyalkyl compounds .
Properties
IUPAC Name |
6-(2,5-dimethylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-7-8-13(2)14(11-12)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMLLTVCDSYJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenoxy)hexan-1-ol typically involves the reaction of 2,5-dimethylphenol with 6-bromohexan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 2,5-dimethylphenol, attacks the bromohexane to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylphenoxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 6-(2,5-Dimethylphenoxy)hexan-1-one.
Reduction: Formation of 2,5-dimethylphenol.
Substitution: Formation of 6-(2,5-Dimethylphenoxy)hexyl chloride or bromide.
Scientific Research Applications
6-(2,5-Dimethylphenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethylphenoxy)hexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hexanol chain can also affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Table 1: Key Properties of 6-(2,5-Dimethylphenoxy)hexan-1-ol and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Log P | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₂O₂ | 222.33* | Not reported | ~3.5† | Hexanol chain, 2,5-dimethylphenoxy group |
| HBK17 (Piperazine derivative) | C₂₂H₃₁ClN₂O₂ | 403.95 | Not reported | Not reported | 2,5-Dimethylphenoxy-propyl-piperazine |
| R,S-1N-[(2,5-dimethylphenoxy)ethyl]amino-2-propanol [I] | C₁₃H₂₁NO₂ | 223.31 | 74–76 | 2.15 | Ethylamino-propanol, 2,5-dimethylphenoxy |
| 6-Phenyl-1-hexanol | C₁₂H₁₈O | 178.28 | Not reported | ~3.0‡ | Phenyl-hexanol backbone |
| 5g (Difluoro-ketone derivative) | C₂₂H₂₆F₂O₂ | 376.44 | Not reported | Not reported | Difluoro-ketone, 2,5-dimethylphenoxy |
*Calculated from molecular formula. †Estimated based on alkyl chain length and substituent lipophilicity. ‡Reported for 6-Phenyl-1-hexanol .
Key Observations:
- Lipophilicity: The hexanol chain in this compound likely confers higher Log P (~3.5) compared to shorter-chain analogues like compound I (Log P = 2.15) .
- Bioactivity Potential: Piperazine derivatives (e.g., HBK17) are designed for CNS activity, whereas this compound’s applications remain underexplored but may align with antimicrobial or anti-inflammatory research .
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